![molecular formula C21H24ClN3O3S B8413345 N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine](/img/structure/B8413345.png)
N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine
Overview
Description
N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine is a synthetic organic compound with the molecular formula C21H24ClN3O3S and a molecular weight of 433.95 g/mol . This compound is characterized by its complex structure, which includes a thienopyridine moiety, a pyridine ring, and a carbamate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine involves multiple steps, typically starting with the preparation of the thienopyridine and pyridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and pyridine moieties, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine is used in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine can be compared with other similar compounds, such as:
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate: This compound has a similar structure but with different substituents, leading to different chemical and biological properties.
tert-Butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate:
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties .
Properties
Molecular Formula |
C21H24ClN3O3S |
|---|---|
Molecular Weight |
434.0 g/mol |
IUPAC Name |
tert-butyl N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-N-(2-methoxyethyl)carbamate |
InChI |
InChI=1S/C21H24ClN3O3S/c1-21(2,3)28-20(26)25(9-10-27-4)13-14-5-6-16(24-12-14)18-11-17-19(29-18)15(22)7-8-23-17/h5-8,11-12H,9-10,13H2,1-4H3 |
InChI Key |
RYRXEENRCNVKPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)CC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

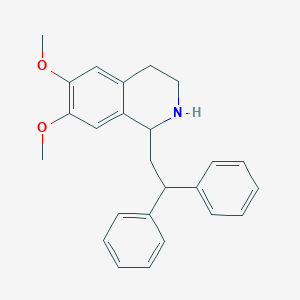
![7-Bromo-2,3-dihydrobenzo[1,4]oxazine-4-carbothioic acid amide](/img/structure/B8413264.png)
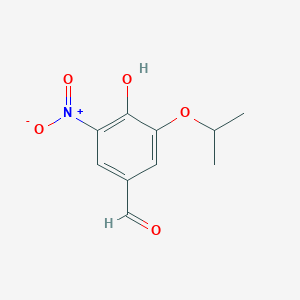
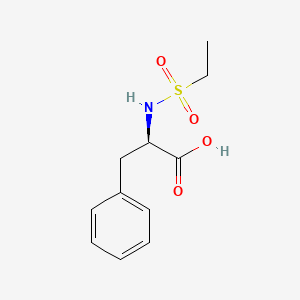

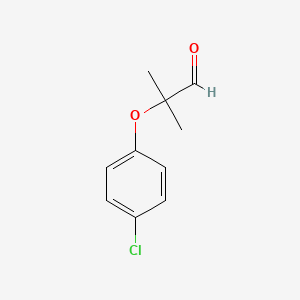

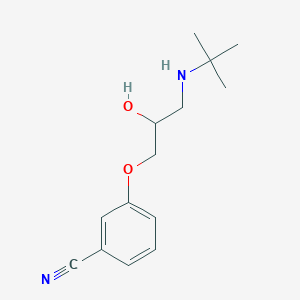
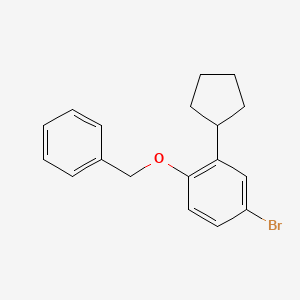

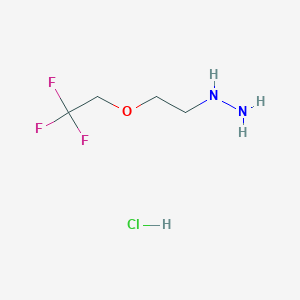

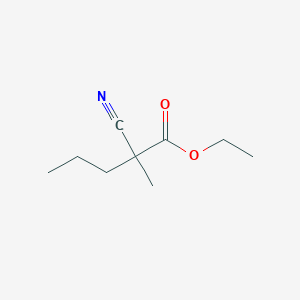
![4-Hydroxy-3-oxabicyclo [4.3.0]nona-8-en-7-on](/img/structure/B8413360.png)
